"(+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one"
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one is a synthetic steroidal compound. It is known for its unique structure and potential applications in various fields, including medicine and biochemistry. This compound is characterized by its hydroxyl group at the 17th position, a dimethyl group at the 7th position, and a unique enyne structure at the 20th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Dimethylation: Addition of dimethyl groups at the 7th position.
Formation of the Enyne Structure: This involves the creation of a triple bond at the 20th position and a double bond at the 5th position.
The reaction conditions typically involve the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The enyne structure can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 17-keto derivatives, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include steroid hormone signaling and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
17-Hydroxyprogesterone: Similar in structure but lacks the dimethyl and enyne groups.
17alpha-Ethynyl-estradiol: Contains an ethynyl group but differs in the steroidal backbone.
Uniqueness
(+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H30O2 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,7,13-trimethyl-2,4,6,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-5-22(24)11-9-18-19-17(8-10-21(18,22)4)16-7-6-15(23)12-14(16)13-20(19,2)3/h1,17-19,24H,6-13H2,2-4H3/t17-,18+,19-,21+,22+/m1/s1 |
InChI Key |
NSJVZSGGSPCPBR-NGVUMRSOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C(CC4=C3CCC(=O)C4)(C)C |
Canonical SMILES |
CC1(CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.